molecular formula C20H29N5O4 B10989694 ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B10989694
M. Wt: 403.5 g/mol
InChI Key: GOONPDWCMJTXDM-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features prominently in medicinal chemistry This compound is characterized by the presence of piperazine and phenylpiperazine moieties, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl piperazine-1-carboxylate with 4-phenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring, a phenyl group, and a glycine moiety. This unique combination contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 270.31 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which can enhance cognitive functions and potentially alleviate symptoms associated with neurological disorders such as Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Enhances synaptic transmission by increasing acetylcholine availability.
  • Serotonin Receptor Modulation : Interacts with serotonin receptors, potentially affecting mood and anxiety levels.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies on piperazine derivatives have demonstrated their effectiveness in animal models for anxiety and depression .

Antitumor Activity

Preliminary studies suggest potential antitumor activity linked to the compound's ability to modulate key signaling pathways involved in cancer cell proliferation. The structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .

Comparative Studies

A comparison of this compound with other piperazine derivatives reveals distinct advantages:

Compound Biological Activity References
This compoundAcetylcholinesterase inhibition, Antidepressant effects
N-(4-Pyridil)-2-(4-piperidinopropanoyl)amideAntidepressant
2-(4-Pyridinoyl)-N-(4-piperidinopropanoyl)amideAnticancer

Study 1: Acetylcholinesterase Inhibition

In a controlled study, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity, correlating with enhanced cognitive performance in treated animal models .

Study 2: Antitumor Potential

Another study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H29N5O4/c1-2-29-20(28)25-14-10-23(11-15-25)18(26)16-21-19(27)24-12-8-22(9-13-24)17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H,21,27)

InChI Key

GOONPDWCMJTXDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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